6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol
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Overview
Description
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol is an organic compound characterized by its complex structure, which includes a naphthalene ring, an oxane ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the naphthalene ring, which is then functionalized to introduce the hydroxymethyl group. Subsequent steps involve the formation of the oxane ring and the introduction of additional hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthaldehyde or naphthoic acid, while reduction can produce naphthalenemethanol.
Scientific Research Applications
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of hydroxylated naphthalene derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups and the naphthalene ring can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2-naphthol: Similar structure but lacks the oxane ring.
2-Naphthalenemethanol: Contains the naphthalene ring and hydroxymethyl group but lacks additional hydroxyl groups and the oxane ring.
2-Naphthalenol: Contains the naphthalene ring and a single hydroxyl group.
Uniqueness
6-(Hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol is unique due to the presence of both the naphthalene and oxane rings, as well as multiple hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
6-(hydroxymethyl)-2-naphthalen-2-yloxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-9-13-8-14(18)15(19)16(21-13)20-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUIDODJVPCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)OC2=CC3=CC=CC=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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